N,N'-dibenzyl-3-(4-bromophenyl)pentanediamide
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Overview
Description
N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide is a chemical compound with the molecular formula C25H25BrN2O2 and a molecular weight of 465.39 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of catalysis, drug discovery, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide typically involves the reaction of 4-bromobenzylamine with a suitable pentanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-dibenzyl-3-(4-chlorophenyl)pentanediamide
- N,N’-dibenzyl-3-(4-fluorophenyl)pentanediamide
- N,N’-dibenzyl-3-(4-methylphenyl)pentanediamide
Uniqueness
N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where bromine’s reactivity and properties are advantageous .
Properties
IUPAC Name |
N,N'-dibenzyl-3-(4-bromophenyl)pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN2O2/c26-23-13-11-21(12-14-23)22(15-24(29)27-17-19-7-3-1-4-8-19)16-25(30)28-18-20-9-5-2-6-10-20/h1-14,22H,15-18H2,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFDOQUPQXSTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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